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Compound of Interest

Compound Name: 3-Methyl-chuangxinmycin

Cat. No.: B1228106

These application notes provide detailed protocols for the synthesis of 3-Methyl-
chuangxinmycin, a potent antitubercular agent. The primary method described is a
biosynthetic route via heterologous expression, which leverages the iterative methylation of
chuangxinmycin. Additionally, a summary of the total chemical synthesis of the parent
compound, chuangxinmycin, is provided as a reference for synthetic chemists.

Introduction

3-Methyl-chuangxinmycin (MCM) is a naturally occurring analog of chuangxinmycin (CM), an
antibiotic with a unique thiopyrano[4,3,2-cd]indole skeleton.[1][2][3] Both compounds, along
with 3-demethylchuangxinmycin (DCM), have demonstrated significant activity against
Mycobacterium tuberculosis, including clinically isolated isoniazid/rifampin-resistant strains.[4]
[5] The key structural difference in MCM is the presence of a methyl group at the C-3 position
of the indole core, which is crucial for its antibacterial activity against certain bacteria.[6]

The biosynthesis of 3-Methyl-chuangxinmycin in Actinoplanes tsinanensis involves an
iterative methylation process catalyzed by a vitamin B12-dependent radical SAM enzyme,
CxnA/Al.[4][5] This enzyme is responsible for the methylation of 3-demethylchuangxinmycin to
chuangxinmycin, and a subsequent methylation to yield 3-Methyl-chuangxinmycin.[4][5] This
biosynthetic pathway has been successfully reconstituted in a heterologous host, providing a
viable method for the production of MCM.

While a direct total chemical synthesis of 3-Methyl-chuangxinmycin has not been extensively
reported, the total synthesis of chuangxinmycin has been achieved.[7][8] These synthetic
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routes provide a foundation for the potential chemical synthesis of 3-Methyl-chuangxinmycin
and its derivatives.

Biosynthesis of 3-Methyl-chuangxinmycin via
Heterologous Expression

This protocol describes the in vivo generation of 3-Methyl-chuangxinmycin from
chuangxinmycin by heterologous expression of the methyltransferase CxnA/Al in
Streptomyces coelicolor.

2.1. Experimental Workflow

Click to download full resolution via product page

Caption: Experimental workflow for the biosynthetic production of 3-Methyl-chuangxinmycin.

2.2. Materials and Reagents

© 2025 BenchChem. All rights reserved. 2/9 Tech Support


https://www.benchchem.com/product/b1228106?utm_src=pdf-body
https://www.benchchem.com/product/b1228106?utm_src=pdf-body
https://www.benchchem.com/product/b1228106?utm_src=pdf-body
https://www.benchchem.com/product/b1228106?utm_src=pdf-body-img
https://www.benchchem.com/product/b1228106?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1228106?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

Reagent/Material Supplier
Actinoplanes tsinanensis CPCC 200056 Strain collection
Streptomyces coelicolor M1152 Host strain
Expression vector (e.g., plJ10500) Laboratory stock
Restriction enzymes, DNA ligase Commercial supplier
Chuangxinmycin Synthesized or purchased
ISP2 medium Difco or equivalent
Production medium (e.g., M2 medium) See composition below
Solvents for extraction and chromatography HPLC grade

2.3. Protocol

2.3.1. Plasmid Construction

e The cxnA/Al gene is amplified from the genomic DNA of A. tsinanensis CPCC 200056 using
specific primers.

o The amplified gene is cloned into a suitable Streptomyces expression vector, such as
plJ10500, under the control of a strong constitutive promoter.

e The resulting plasmid is verified by restriction analysis and DNA sequencing.
2.3.2. Host Transformation
e Prepare competent cells of S. coelicolor M1152.

o Transform the competent cells with the recombinant expression plasmid via electroporation
or conjugation.

o Select positive transformants on appropriate antibiotic-containing media.

2.3.3. Fermentation and Production
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e |noculate a seed culture of the recombinant S. coelicolor strain in ISP2 medium and incubate
at 28-30°C for 2 days.

 Inoculate the production medium (M2 medium) with the seed culture.

¢ Add a sterile solution of chuangxinmycin to the production medium to a final concentration of
50-100 pg/mL.

 Incubate the production culture at 28-30°C with shaking at 220 rpm for 5-7 days.[6]

M2 Medium Composition (per liter):

e Soluble starch: 20 g

e Glucose: 10g

e Yeastextract: 5 g

e Peptone: 5¢g

e CaCOs:2¢g

e Trace element solution: 1 mL

2.3.4. Extraction and Purification

o Harvest the fermentation broth and centrifuge to separate the mycelium.

o Extract the supernatant and the mycelial cake with an equal volume of ethyl acetate three
times.

o Combine the organic extracts and evaporate to dryness under reduced pressure.

o Dissolve the crude extract in a minimal amount of methanol and purify by preparative High-
Performance Liquid Chromatography (HPLC) to obtain 3-Methyl-chuangxinmycin.

2.4. Quantitative Data
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Product Titer Purity

3-Methyl-chuangxinmycin ~10-20 mg/L >95% (by HPLC)

Note: Titer is an approximation based on laboratory-scale production and may vary depending
on fermentation conditions.

Total Chemical Synthesis of Chuangxinmycin
(Reference)

The total synthesis of racemic chuangxinmycin provides a basis for the potential synthesis of 3-
Methyl-chuangxinmycin.[7] A key step in the synthesis is the stereoselective conversion of a
hydroxybutanoate intermediate.

3.1. Synthetic Scheme Overview

2,6-D Leimgruber indole synthesis [A Ifur-subs ~mdo\e) Acetjlation EM 3 d der\vaﬂve) (o T N (q (t)fnelhy\ eeeee 1) Hydrolysis (@)-cl

Click to download full resolution via product page
Caption: Overview of the total synthesis of chuangxinmycin.
3.2. Key Reaction Steps
A reported synthesis of (+£)-chuangxinmycin involves the following key transformations:
 Indole Core Formation: Synthesis of a 4-iodoindole derivative.

» Side Chain Introduction: Stereoselective conversion of (£)-2-hydroxy-3-(1H-4"-iodoindol-3'-
yl)butanoate to a ()-(2,3)-syn-2-thioacetoxy ester.

o Cyclization: Palladium-catalyzed cyclization of the indolyl iodide and the internal thiol group
to form the thiopyran ring.

» Final Product: Hydrolysis of the methyl ester to yield (£)-chuangxinmycin.
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3.3. Antibacterial Activity

The synthesized (3S, 4R)-chuangxinmycin exhibits antibacterial activity against S. aureus with
a Minimum Inhibitory Concentration (MIC) of 4-8 pg/ml.[7][9] Other sterecisomers and
derivatives show significantly lower activity (MIC >128 ug/ml), highlighting the stereoselectivity
of its biological function.[7][9]

Compound Target Organism MIC (pg/mL)
(3S, 4R)-Chuangxinmycin Staphylococcus aureus 4-8
Other stereoisomers Staphylococcus aureus >128

] ) Mycobacterium tuberculosis o o
3-Methyl-chuangxinmycin H37R Significant activity reported
v

Mechanism of Action

Chuangxinmycin and its analogs are potent and selective inhibitors of bacterial tryptophanyl-
tRNA synthetase (TrpRS).[3][10][11] This inhibition disrupts protein synthesis, leading to
bacterial cell death. The 3-methyl group in chuangxinmycin is considered important for its
antibacterial activity against certain strains.[6]
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Caption: Mechanism of action of 3-Methyl-chuangxinmycin.

Conclusion

The biosynthetic method utilizing heterologous expression of the CxnA/Al methyltransferase in
S. coelicolor provides a reliable and effective route for the production of 3-Methyl-
chuangxinmycin. This approach is particularly valuable given the current absence of a
detailed, published total chemical synthesis for this specific analog. The established total
synthesis of the parent compound, chuangxinmycin, offers a strategic blueprint for medicinal
chemists aiming to develop novel synthetic routes to 3-Methyl-chuangxinmycin and its
derivatives for further drug development, particularly in the context of combating tuberculosis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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